

# Commercial suppliers of (3-Methoxynaphthalen-1-yl)boronic acid

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## Compound of Interest

Compound Name: (3-Methoxynaphthalen-1-yl)boronic acid

Cat. No.: B1592516

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An In-depth Technical Guide to **(3-Methoxynaphthalen-1-yl)boronic acid**: Commercial Sourcing, Safe Handling, and Application

## Introduction

**(3-Methoxynaphthalen-1-yl)boronic acid** (CAS No. 219834-94-3) is a versatile organoboron compound widely utilized as a building block in organic synthesis.<sup>[1]</sup> Its rigid naphthalene core and reactive boronic acid moiety make it a valuable intermediate, particularly in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. Organoboron compounds, and boronic acids specifically, are foundational reagents in metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, for their ability to form new carbon-carbon bonds with high efficiency and selectivity.<sup>[2]</sup>

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comparative analysis of commercial suppliers, detailed protocols for safe handling and storage, and a practical, step-by-step methodology for its application in a representative Suzuki-Miyaura cross-coupling reaction.

## Section 1: Commercial Availability and Supplier Comparison

The procurement of high-quality starting materials is paramount for reproducible and successful research. **(3-Methoxynaphthalen-1-yl)boronic acid** is available from several reputable chemical suppliers. Key selection criteria include purity, available quantities, and comprehensive documentation such as a Certificate of Analysis (CoA). Below is a comparative table of major commercial sources.

Supplier	Product Name	CAS Number	Purity	Available Quantities
Sigma-Aldrich (Ambeed)	(4-Methoxynaphthalen-1-yl)boronic acid*	219834-95-4	≥98%	250 mg, 1 g, 5 g, 25 g
Acros Pharmatech	(3-Methoxynaphthalen-1-yl)boronic acid	219834-94-3	N/A	Inquire
GlobalChemMall	(3-Methoxynaphthalen-1-yl)boronic acid	N/A	N/A	Inquire
CymitQuimica	(1-METHOXYNAPHTHALEN-2-YL)BORONIC ACID	252670-79-4	N/A	Inquire
BLDpharm	(3-Methoxynaphthalen-2-yl)boronic acid	104115-76-6	≥98%	Inquire

\*Note: The IUPAC name for this isomer is **(3-Methoxynaphthalen-1-yl)boronic acid**. Some suppliers may use alternative nomenclature. \*\*Note: Isomers are listed for reference as these suppliers are major sources for boronic acids and may be able to custom synthesize or source

the desired 1-yl isomer. Always verify the exact structure and CAS number with the supplier before purchasing.

## Section 2: Safe Handling, Storage, and Chemical Stability

Boronic acids, while generally more stable than other organometallic reagents, require specific handling and storage procedures to maintain their integrity and ensure laboratory safety.[\[2\]](#)

### Health and Safety Hazards

Based on safety data sheets for structurally related compounds, **(3-Methoxynaphthalen-1-yl)boronic acid** should be handled as a hazardous chemical. Typical hazards include:

- Skin Irritation (H315): Causes skin irritation.[\[3\]](#)[\[4\]](#)
- Serious Eye Irritation (H319): Causes serious eye irritation.[\[3\]](#)[\[4\]](#)
- Respiratory Irritation (H335): May cause respiratory irritation.[\[3\]](#)[\[4\]](#)

Mandatory Personal Protective Equipment (PPE) when handling this compound includes safety goggles or a face shield, chemical-resistant nitrile gloves, and a lab coat.[\[5\]](#) All manipulations of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[\[5\]](#)

### Storage and Stability

Proper storage is critical to prevent degradation. Boronic acids are susceptible to several decomposition pathways:

- Protodeboronation: A common degradation route where the C-B bond is cleaved and replaced by a C-H bond, often accelerated in aqueous or protic media.[\[6\]](#)
- Oxidation: The boronic acid group can be oxidized, especially in the presence of air or other oxidants.[\[6\]](#)
- Anhydride Formation (Boroxines): In the solid state, three molecules of a boronic acid can dehydrate to form a cyclic trimer called a boroxine. While often reversible, this can

complicate stoichiometry.[\[6\]](#)

To mitigate these issues, the following storage conditions are recommended:

- Temperature: Store in a freezer at or below -20°C.[\[7\]](#)
- Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and moisture contact.[\[7\]](#)
- Container: Keep the container tightly sealed.[\[3\]](#)[\[8\]](#) Use containers made of inert materials like HDPE or glass.[\[8\]](#)

## Waste Disposal

Chemical waste containing **(3-Methoxynaphthalen-1-yl)boronic acid** must be treated as hazardous waste.[\[5\]](#)

- Segregation: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[\[5\]](#)
- Containerization: Use a chemically compatible container with a secure lid. Label it "Hazardous Waste" with the full chemical name.[\[5\]](#)
- Disposal: Arrange for disposal through your institution's certified hazardous waste management program.

## Section 3: Application Protocol - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C(sp<sup>2</sup>)–C(sp<sup>2</sup>) bonds.[\[9\]](#) This protocol details a representative coupling of **(3-Methoxynaphthalen-1-yl)boronic acid** with a model aryl bromide, 4-bromoanisole.

## Rationale of Reagent Selection

- Catalyst System (Pd(OAc)<sub>2</sub> / SPhos): Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. SPhos (2-Dicyclohexylphosphino-2',6'-

dimethoxybiphenyl) is a bulky, electron-rich Buchwald phosphine ligand. This combination is highly active and promotes the key steps of oxidative addition and reductive elimination, often leading to high yields and preventing side reactions.[10]

- **Base ( $K_2CO_3$ ):** The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[11] Potassium carbonate is a cost-effective and moderately strong base suitable for many Suzuki couplings.
- **Solvent System (Dioxane/Water):** A mixed solvent system is often required to dissolve both the organic starting materials (aryl halide, boronic acid) and the inorganic base. The water component is crucial for dissolving the base and facilitating the formation of the active boronate.[10]

## Detailed Experimental Protocol

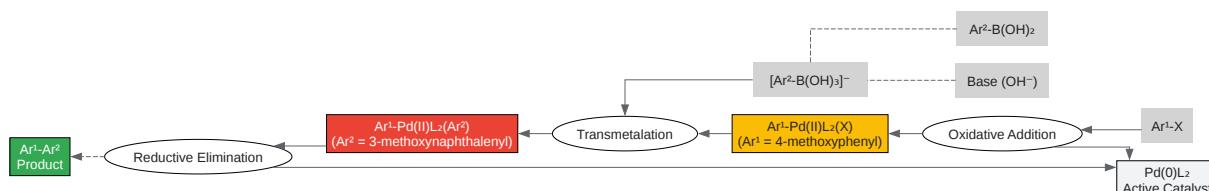
Reaction: **(3-Methoxynaphthalen-1-yl)boronic acid** + 4-Bromoanisole  $\rightarrow$  3-Methoxy-1-(4-methoxyphenyl)naphthalene

- **Preparation:** To a 25 mL Schlenk flask equipped with a magnetic stir bar, add **(3-Methoxynaphthalen-1-yl)boronic acid** (202 mg, 1.0 mmol, 1.0 equiv.), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate ( $K_2CO_3$ ) (415 mg, 3.0 mmol, 3.0 equiv.).
- **Catalyst Addition:** In a separate vial, weigh palladium(II) acetate ( $Pd(OAc)_2$ ) (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
- **Atmosphere Exchange:** Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- **Solvent Addition:** Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The mixture will be a suspension.
- **Reaction:** Place the flask in a preheated oil bath at 100 °C and stir vigorously.

- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Workup: Once the reaction is complete, cool the flask to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
- Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

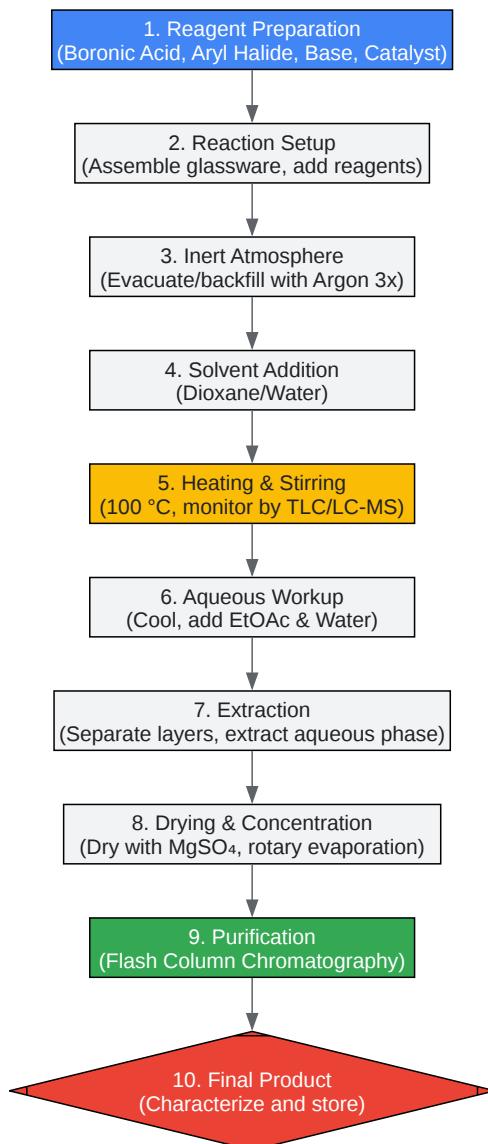
## Section 4: Visualizing the Process

Diagrams are essential for conceptualizing complex chemical processes and workflows.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

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